molecular formula C19H14N4O4 B031062 7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid CAS No. 77422-99-2

7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid

Cat. No. B031062
CAS RN: 77422-99-2
M. Wt: 362.3 g/mol
InChI Key: IAZAGXDMMVWYKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid" often involves multi-step reactions, starting from basic pyrazole derivatives. For instance, the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides showcases a method involving the reaction of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate with POCl3, followed by reactions with amines, benzyl alcohol, and phenylboronic acid in the presence of a Pd-catalyst to give 7-substituted derivatives. Such methodologies highlight the complexity and precision required in the synthesis of these compounds (Drev et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrazolo[5,1-b]quinazoline derivatives is characterized by a fused ring system that combines pyrazole and quinazoline moieties. This structure contributes to the compound's chemical behavior and potential interaction with biological targets. Structural comparisons and analysis of isomeric series of derivatives, such as 7-aryl-benzo[h]pyrazolo[3,4-b]quinolines and 11-aryl-benzo[f]pyrazolo[3,4-b]quinolines, provide insights into the impact of substituents on the compound's properties and potential bioactivity (Portilla et al., 2008).

Chemical Reactions and Properties

Pyrazolo[5,1-b]quinazoline derivatives undergo various chemical reactions, reflecting their reactivity and potential for further functionalization. For example, reactions of anthranilamide with isocyanates offer a route to synthesize oxazolo and oxazino quinazolinone derivatives, indicating the versatility of these compounds in chemical synthesis (Chern et al., 1988).

Scientific Research Applications

Chemical Synthesis and Modification

Quinazoline derivatives are synthesized through various chemical reactions, demonstrating the versatility of this scaffold in medicinal chemistry. For instance, regioselective synthesis methods have been developed for substituting pyrazolo[1,5-a]pyrimidine-3-carboxamides, showcasing the potential for generating diverse compounds for further biological evaluation (Miha Drev et al., 2014) (Drev et al., 2014).

Biological Activity

Quinazoline derivatives exhibit a broad range of biological activities. Some compounds have shown promising antibacterial and antifungal properties, suggesting their potential utility in developing new antimicrobial agents (S. Y. Hassan, 2013) (Hassan, 2013). Others have been explored for their anticonvulsant activity, indicating their possible application in treating neurological disorders (Nada A Noureldin et al., 2017) (Noureldin et al., 2017).

Antimicrobial and Antifungal Activities

Research has also focused on synthesizing novel quinazolinone derivatives with anti-bacterial and anti-fungal activities, highlighting the potential of quinazoline derivatives in combating infectious diseases (M. Mohamed et al., 2010) (Mohamed et al., 2010).

Future Directions

The compound is useful as a pharmacological agent in the diagnosis and treatment of a variety of neurological and neurodegenerative disorders . It is also useful as a screening tool for the discovery of novel agents with neurotrophic or antineurotrophic activity . The interaction between NGF and the p75NTR receptor, which is altered when TrkA is coexpressed, can be exploited in the development of antagonists .

properties

IUPAC Name

7-benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4/c1-22-15-8-7-12(20-17(24)11-5-3-2-4-6-11)9-13(15)18(25)23-16(22)10-14(21-23)19(26)27/h2-10H,1H3,(H,20,24)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZAGXDMMVWYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)N4C1=CC(=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid

Synthesis routes and methods

Procedure details

To a solution of 7-amino-4,9-dihydro-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid, ethyl ester (0.75 g, 2.62 mmol, Example 2) and triethylamine (0.46 mL, 3.30 mmol) in 500 mL of methylene chloride was added dropwise a solution of benzoyl chloride (0.34 mL, 2.93 mmol) in 50 mL of methylene chloride at room temperature. A yellow solid slowly formed. The mixture was stirred at room temperature for 12 hours and filtered. The yellow solid was washed with methylene chloride and diethyl ether and vacuum-dried, affording the title compound as its ethyl ester, mp 275°-278° C., dec.
Name
7-amino-4,9-dihydro-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid, ethyl ester
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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